molecular formula C17H20N8O6S B3014180 N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 497063-44-2

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B3014180
CAS No.: 497063-44-2
M. Wt: 464.46
InChI Key: PAPFHISJWDMQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide” is a pyrimidine-based compound featuring a hydrazinecarbonyl linker and a benzamide moiety substituted with a pyrrolidine sulfonyl group. This compound is cataloged under CAS No. 450346-03-9 in the Chemenu database, indicating its use as a research chemical .

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O6S/c18-15-14(25(28)29)16(21-10-20-15)23-22-13(26)9-19-17(27)11-3-5-12(6-4-11)32(30,31)24-7-1-2-8-24/h3-6,10H,1-2,7-9H2,(H,19,27)(H,22,26)(H3,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPFHISJWDMQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,3-diketones and amidines under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrazinecarbonyl Formation: The hydrazinecarbonyl group is introduced by reacting the amino-pyrimidine with hydrazine and a carbonyl source.

    Sulfonylation: The pyrrolidine sulfonyl group is added through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride.

    Benzamide Formation: Finally, the benzamide moiety is introduced by reacting the intermediate with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and benzamide moieties, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the amino and hydrazine groups.

    Reduction Products: Amino derivatives from the reduction of nitro groups.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

(a) N-(4-(Hydrazinecarbonyl)phenyl)benzamide (4a)

  • Structure : Benzamide core with a hydrazinecarbonyl group attached to the phenyl ring.
  • Properties : Yield (80%), melting point (120–122 °C), IR peaks for NH (3397, 3307 cm⁻¹) and C=O (1647 cm⁻¹), LC-MS m/z = 256 (M+1) .
  • Comparison : The absence of a sulfonyl-pyrrolidine substituent and pyrimidine ring in 4a reduces its molecular weight and complexity compared to the target compound.

(b) 4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b)

  • Structure : Similar to 4a but includes a para-fluoro substitution on the benzamide.
  • However, it lacks the nitro-pyrimidine and sulfonamide groups present in the target compound.

(c) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : Pyrimidine core with fluorophenyl, hydroxymethyl, and methanesulfonamide groups.
  • Properties: Crystal structure reported; derivatives of pyrimidine are noted for their biological relevance .
  • Comparison : The hydroxymethyl and isopropyl substituents differentiate this compound from the target molecule’s nitro and pyrrolidine sulfonyl groups, which may influence solubility and target binding.

(d) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure : Chromen-pyrazolo-pyrimidine hybrid with dual fluorophenyl and benzenesulfonamide groups.
  • Properties : Molecular weight 589.1 (M+1), melting point 175–178 °C, synthesized via Suzuki coupling .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound (CM999115) ~493.5 (estimated) Not reported Not reported 6-Amino-5-nitropyrimidine, pyrrolidine sulfonyl
N-(4-(Hydrazinecarbonyl)phenyl)benzamide (4a) 255.3 120–122 80 Hydrazinecarbonyl, benzamide
4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b) 273.3 Not reported 70 Fluorophenyl, hydrazinecarbonyl
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ~423.4 (estimated) Not reported Not reported Pyrimidine, fluorophenyl, methanesulfonamide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 28 Chromen, pyrazolo-pyrimidine, dual fluorophenyl

Biological Activity

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the available literature regarding its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyrrolidine sulfonamide group linked to a benzamide moiety, with a hydrazinecarbonyl substituent that features a nitropyrimidine derivative. The synthesis of such compounds often involves multi-step chemical reactions, including the formation of hydrazones and subsequent modifications to introduce various functional groups that enhance biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit notable antitumor properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth:

  • Mechanism of Action : Many pyrazole derivatives target specific kinases (e.g., BRAF(V600E), EGFR) involved in cancer proliferation. The presence of the nitro group in the pyrimidine ring may enhance the compound's ability to interact with these targets.
  • Case Studies : In vitro studies have demonstrated that certain pyrazole derivatives induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications can significantly impact their cytotoxicity and therapeutic potential .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been evaluated for their activity against various bacterial strains:

  • Efficacy : Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups (like nitro or halogens) on the aromatic rings can enhance the potency of pyrazole derivatives. For instance, compounds with halogen substitutions have shown improved binding affinity to target proteins involved in cancer progression .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeTarget/MechanismReference
Pyrazole AAntitumorBRAF(V600E), EGFR
Pyrazole BAntimicrobialCell wall synthesis inhibition
Pyrazole CApoptosis InductionCaspase activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.